molecular formula C16H16FNO3 B2964274 N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-fluorobenzamide CAS No. 1396793-61-5

N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-fluorobenzamide

Cat. No.: B2964274
CAS No.: 1396793-61-5
M. Wt: 289.306
InChI Key: YPZIIUWYHYSEDE-UHFFFAOYSA-N
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Description

N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-fluorobenzamide is a synthetic organic compound that features a cyclopropyl group, a furan ring, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the benzamide moiety can produce corresponding amines.

Scientific Research Applications

N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The cyclopropyl and furan rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorobenzamide moiety may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-fluorobenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorobenzamide moiety distinguishes it from other similar compounds, potentially enhancing its reactivity and binding affinity in various applications.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c17-13-4-1-3-11(9-13)15(19)18-10-16(20,12-6-7-12)14-5-2-8-21-14/h1-5,8-9,12,20H,6-7,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZIIUWYHYSEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC(=CC=C2)F)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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